

An In-depth Technical Guide to 3-Allylrhodanine: Chemical Structure and Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Allylrhodanine

Cat. No.: B075707

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Allylrhodanine, a derivative of the rhodanine heterocyclic scaffold, serves as a versatile building block in medicinal chemistry and organic synthesis. Its unique chemical structure, featuring a reactive allyl group and a thiazolidine-4-one-2-thione core, allows for diverse functionalization, leading to the development of compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the chemical structure and physical properties of **3-Allylrhodanine**, along with detailed experimental protocols for their determination, to support its application in research and drug development.

Chemical Structure

The structural attributes of **3-Allylrhodanine** are fundamental to its chemical reactivity and its utility as a scaffold in the synthesis of bioactive molecules.

Chemical Name: 3-Allyl-2-thioxo-4-thiazolidinone[1][2]

Synonyms: 3-(2-Propen-1-yl)-2-thioxo-4-thiazolidinone, N-Allylrhodanine[2][3]

Molecular Structure:

Figure 1: Chemical structure of **3-Allylrhodanine**.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Reference
IUPAC Name	3-Allyl-2-thioxo-4-thiazolidinone	[1][2]
Molecular Formula	C ₆ H ₇ NOS ₂	[1][2]
Molecular Weight	173.26 g/mol	[1]
CAS Number	1457-47-2	[1]
SMILES String	<chem>C=CCN1C(=S)SCC1=O</chem>	[1]
InChI Key	GYGUTBCTEJBRAN-UHFFFAOYSA-N	[1]

Physical Properties

The physical properties of **3-Allylrhodanine** are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physical and Chemical Properties of **3-Allylrhodanine**

Property	Value	Reference
Appearance	Light yellow to brown crystalline powder	[4]
Melting Point	46-49 °C	[1][4][5][6]
Boiling Point	139 °C at 6 mmHg	[1][7]
Density	1.135 g/mL at 25 °C	[1][8][7]
Solubility	Soluble in organic solvents.	
Flash Point	104.3 °C	[7]

Experimental Protocols

This section provides detailed methodologies for the determination of the key physical properties of **3-Allylrhodanine**.

Melting Point Determination

Objective: To determine the temperature range over which **3-Allylrhodanine** transitions from a solid to a liquid.

Methodology: Capillary Method[1][5][9][10][11]

- **Sample Preparation:** A small amount of finely powdered **3-Allylrhodanine** is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. The assembly is then placed in a melting point apparatus (e.g., Thiele tube with heating oil or an automated digital instrument).
- **Heating:** The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
- **Reporting:** The melting point is reported as the range T1-T2. A narrow melting range is indicative of high purity.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of **3-Allylrhodanine** equals the atmospheric pressure.

Methodology: Micro Boiling Point Determination[4][7][12][13][14]

- **Sample Preparation:** A small amount of **3-Allylrhodanine** (a few drops) is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with its open end submerged in the liquid.

- **Apparatus Setup:** The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., paraffin oil).
- **Heating:** The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- **Observation:** The heating is discontinued when a steady stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
- **Pressure Correction:** Since the boiling point is pressure-dependent, the atmospheric pressure at the time of the experiment should be recorded. The observed boiling point can be corrected to the standard pressure (760 mmHg) if necessary.

Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of **3-Allylrhodanine** in various solvents.

Methodology: Shake-Flask Method[2][6][8][15][16]

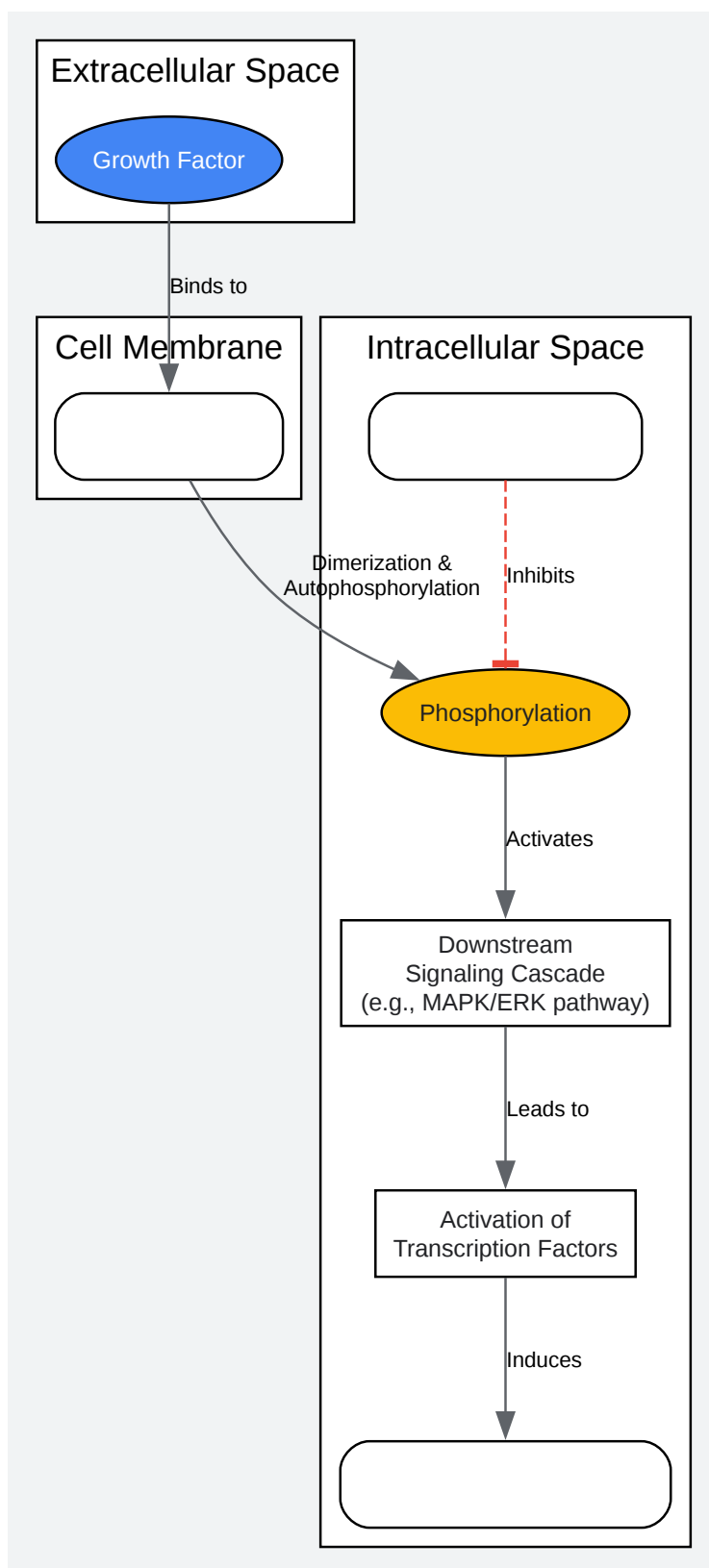
- **Qualitative Assessment:**
 - A small, weighed amount of **3-Allylrhodanine** (e.g., 10 mg) is placed in a test tube.
 - A small volume of the solvent to be tested (e.g., 1 mL) is added.
 - The mixture is agitated vigorously.
 - Observations are made to determine if the solid dissolves completely, partially, or not at all. This can be repeated with different solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) to classify the compound's solubility.
- **Quantitative Assessment:**
 - An excess amount of **3-Allylrhodanine** is added to a known volume of the solvent in a sealed container.

- The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The saturated solution is then filtered to remove the undissolved solid.
- A known volume of the filtrate is taken, and the solvent is evaporated.
- The mass of the remaining solid is measured to determine the concentration of the saturated solution, thus quantifying the solubility.

Biological Activity and Signaling Pathway Inhibition

Rhodanine and its derivatives are known to exhibit a broad spectrum of biological activities, often through the inhibition of specific enzymes.^{[17][18]} While a specific signaling pathway for **3-Allylrhodanine** is not extensively characterized in the literature, rhodanine-containing compounds have been widely investigated as inhibitors of various protein kinases, which are crucial components of cellular signaling pathways.^{[5][8][15]} For instance, many rhodanine derivatives have been shown to inhibit tyrosine kinases, which play a pivotal role in cell proliferation, differentiation, and survival.^{[5][15]}

The diagram below illustrates a generic signaling pathway initiated by a growth factor and mediated by a receptor tyrosine kinase (RTK), which can be inhibited by rhodanine derivatives.



[Click to download full resolution via product page](#)

Figure 2: Generic Tyrosine Kinase Signaling Pathway Inhibition by a Rhodanine Derivative.

This diagram illustrates that the binding of a growth factor to its receptor tyrosine kinase (RTK) on the cell surface triggers a signaling cascade, ultimately leading to a cellular response. Rhodanine derivatives can act as inhibitors at the phosphorylation step, thereby blocking the downstream signaling and the resulting cellular effects. This mechanism is a key area of investigation for the development of novel therapeutic agents.

Conclusion

3-Allylrhodanine is a valuable heterocyclic compound with well-defined chemical and physical properties. Its utility as a scaffold in the synthesis of biologically active molecules is well-established. This guide provides essential technical information and standardized protocols to facilitate its use in research and development. Further investigation into the specific molecular targets and signaling pathways modulated by **3-Allylrhodanine** and its derivatives will continue to be a promising area for the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benthamdirect.com [benthamdirect.com]
- 2. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies | Bentham Science [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antibacterial Evaluation of Rhodanine and Its Related Heterocyclic Compounds against *S. aureus* and *A. baumannii* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. isfcpharmaspire.com [isfcpharmaspire.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Allylrhodanine: Chemical Structure and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075707#3-allylrhodanine-chemical-structure-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com